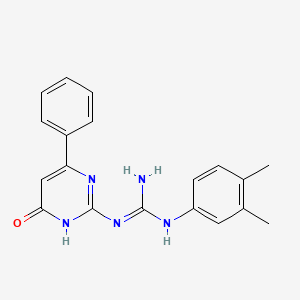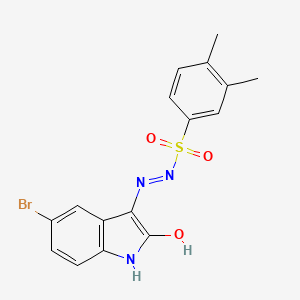![molecular formula C21H25N3O2 B6061214 N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B6061214.png)
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mécanisme D'action
BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways and leading to the death of B-cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has been shown to have immunomodulatory and anti-inflammatory effects. In a study by Di Paolo et al., N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide was found to inhibit the activation of mast cells and the release of pro-inflammatory cytokines. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has also been shown to improve the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has several advantages for lab experiments, including its high selectivity and potency for BTK, as well as its ability to enhance the efficacy of other anti-cancer drugs. However, N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has some limitations, such as its low solubility in water and its potential toxicity to non-cancerous cells.
Orientations Futures
There are several future directions for the research and development of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, the combination of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide with other anti-cancer drugs and immunomodulatory agents could be explored to enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide could lead to the discovery of new targets for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide involves several steps, starting from the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride to obtain 4-nitro-N-(4-carboxyphenyl)benzamide. This intermediate is then reduced with tin and hydrochloric acid to give N-(4-aminophenyl)-4-nitrobenzamide, which is further reacted with 3-methylpiperidine and formaldehyde to obtain N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide.
Applications De Recherche Scientifique
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In a study by Honigberg et al., N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide was found to inhibit BTK activity and downstream signaling pathways in CLL and NHL cells, leading to decreased cell viability and proliferation. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-3-2-12-24(13-15)14-16-4-6-18(7-5-16)21(26)23-19-10-8-17(9-11-19)20(22)25/h4-11,15H,2-3,12-14H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMDVQPGYPITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide](/img/structure/B6061135.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}isonicotinamide](/img/structure/B6061142.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6061143.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B6061148.png)
![2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide](/img/structure/B6061155.png)
![2-[(3-methoxyphenyl)amino]-8-(propoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6061170.png)
![1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6061178.png)
![2-(1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6061182.png)
![2-{1-[(4-methoxyphenyl)amino]propylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061193.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![5,5-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6061206.png)
![methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B6061222.png)